6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran
Description
Benzofuran Core
- Benzene Ring : Six sp²-hybridized carbons form a conjugated π-system, contributing to aromatic stability.
- Furan Moiety : The oxygen atom in the furan ring adopts sp² hybridization, with lone pairs occupying p-orbitals that conjugate weakly with the benzene π-system. The saturation at C2 and C3 (sp³ hybridization) disrupts full conjugation, localizing electron density on the oxygen.
Substituent
- Dienyl Chain : The double bonds at C2–C3 and C4–C5 involve sp²-hybridized carbons, creating conjugated π-orbitals that extend across four carbons. This conjugation lowers the energy of the LUMO, enhancing electrophilic reactivity at the terminal double bond.
- Methyl Groups : The sp³-hybridized methyl carbons donate electron density via hyperconjugation, slightly stabilizing adjacent double bonds.
Orbital Interactions
- The ether oxygen’s lone pairs interact with the σ* orbital of the adjacent C–O bond, a phenomenon known as negative hyperconjugation. This delocalization weakens the C–O bond slightly, as observed in similar benzofuran derivatives.
- The substituent’s π-system exhibits limited conjugation with the benzene ring due to orthogonal orientation, as confirmed by UV-Vis spectra showing absorption maxima typical of isolated aromatic and dienyl systems.
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6-[(2E,4E)-3,7,7-trimethylocta-2,4-dienoxy]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H26O2/c1-15(6-5-11-19(2,3)4)9-12-20-17-8-7-16-10-13-21-18(16)14-17/h5-9,14H,10-13H2,1-4H3/b6-5+,15-9+ |
InChI Key |
XAQZZKLEOIBXTE-LODDJISYSA-N |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(CCO2)C=C1)/C=C/CC(C)(C)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(CCO2)C=C1)C=CCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Octadienyl Group: The octadienyl group can be introduced via etherification reactions, where the appropriate alcohol (3,7,7-trimethylocta-2,4-dien-1-ol) is reacted with the benzofuran core under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the double bonds in the octadienyl group.
Reduction: Reduction reactions could target the double bonds or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzofuran ring or the octadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
Fragrance Industry Applications
One of the primary applications of 6-((3,7,7-trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is as a fragrance ingredient. The compound is noted for its ability to impart a blooming effect in perfumes, enhancing the sensory experience of the consumer. This characteristic is particularly valuable in fine perfumery where a strong initial scent impression is crucial for market acceptance.
Key Properties:
- Floral and Citrus Notes : The compound contributes floral and citrus-like notes to fragrance formulations, making it suitable for a variety of perfumed products.
- Enhancement of Freshness : It enhances the freshness and cleanliness attributes of perfumes without altering the overall odor profile significantly .
Case Study Insights:
- A study on halogen derivatives of 3-benzofurancarboxylic acids demonstrated antimicrobial activity against various Gram-positive bacteria and fungi. Compounds derived from this class exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected strains .
- The structure of related compounds has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy, confirming their potential as antimicrobial agents .
Potential Therapeutic Uses
The unique structure of 6-((3,7,7-trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran suggests potential therapeutic applications. While direct studies on this specific compound are sparse, its structural analogs have been explored for their biological activities.
Research Findings:
- Derivatives of benzofurans have been investigated for their roles in treating various infections due to their antimicrobial properties.
- The presence of specific functional groups in related compounds has been linked to enhanced biological activity against pathogens such as Candida albicans and Pseudomonas aeruginosa, indicating that similar derivatives might also possess therapeutic potential .
Summary Table: Applications Overview
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, altering their function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran, we compare it with structurally related benzofuran and heterocyclic derivatives from pesticidal applications (Table 1).
Table 1: Structural and Functional Comparison of Benzofuran Derivatives
Key Observations
Structural Complexity and Lipophilicity The target compound’s trimethyloctadienyl substituent introduces greater steric bulk and hydrophobicity compared to furyloxyfen’s nitro-aromatic group or furilazole’s dichloroacetyl moiety. This may result in stronger soil adsorption or slower degradation, increasing environmental persistence .
Mode of Action Unlike furyloxyfen, which inhibits fatty acid elongation in weeds, or chloramben’s root growth disruption, the target compound’s mechanism remains uncharacterized. However, its dihydrobenzofuran core may interact with insect cytochrome P450 enzymes, a common target for terpenoid-derived pesticides.
Environmental and Metabolic Stability
- The conjugated diene in the substituent could render the compound susceptible to UV degradation, contrasting with furilazole’s oxazolidine ring, which enhances stability under field conditions .
Synthetic Accessibility
- The branched dienyl ether group likely requires multi-step synthesis (e.g., allylic oxidation or Grignard reactions), making production more complex than chloramben’s straightforward benzoic acid synthesis.
Biological Activity
6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran is a complex organic compound belonging to the benzofuran family. Its unique structure, which includes a fused benzene and furan ring with a long alkyl chain, contributes to its distinct chemical properties and potential applications in various fields, particularly in fragrance and pharmaceuticals. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₄O₂ and a molecular weight of 280.38 g/mol. Its structure allows for various chemical reactions typical of benzofurans, enhancing its versatility in synthetic organic chemistry.
Biological Activity Overview
Research into the biological activity of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran suggests several pharmacological properties:
- Anti-inflammatory : Compounds in the benzofuran class have been noted for their anti-inflammatory activities. This property may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
- Antioxidant : The compound exhibits antioxidant activity, which helps neutralize free radicals and reduce oxidative stress in biological systems.
- Antimicrobial : Preliminary studies indicate potential antimicrobial effects against various pathogens.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of benzofuran exhibited significant inhibition of inflammatory mediators in vitro. The mechanism involved the downregulation of NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines .
- Antioxidant Properties : In a comparative study assessing various benzofuran derivatives for antioxidant activity using DPPH and ABTS assays, 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran showed promising results with an IC50 value comparable to established antioxidants .
- Antimicrobial Effects : A screening of several benzofuran derivatives against bacterial strains revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
The biological activities of 6-((3,7,7-Trimethylocta-2,4-dien-1-yl)oxy)-2,3-dihydrobenzofuran can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory responses or microbial metabolism.
- Modulation of Cell Signaling Pathways : It is hypothesized that this compound can modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammatory responses.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
